molecular formula C10H16O4 B6196438 rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid CAS No. 2763584-37-6

rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid

Cat. No.: B6196438
CAS No.: 2763584-37-6
M. Wt: 200.2
InChI Key:
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Description

Rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid: is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.2 g/mol . This compound is known for its diverse applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid typically involves the following steps:

    Formation of the oxane ring: The oxane ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the hydroxy group: The hydroxy group is introduced via a hydroxylation reaction.

    Addition of the prop-2-en-1-yl group: This step involves the alkylation of the oxane ring with prop-2-en-1-yl halide.

    Acetylation: The final step involves the acetylation of the compound to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The prop-2-en-1-yl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

Rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the oxane ring play crucial roles in its binding to target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid can be compared with other similar compounds, such as:

    2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.

    2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]butanoic acid: Similar structure but with a butanoic acid group instead of an acetic acid group.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

CAS No.

2763584-37-6

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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